5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate
Description
Properties
CAS No. |
307941-76-0 |
|---|---|
Molecular Formula |
C17H15BrN4O |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine;hydrate |
InChI |
InChI=1S/C17H13BrN4.H2O/c18-14-8-6-12(7-9-14)15-10-16(13-4-2-1-3-5-13)22-17(21-15)19-11-20-22;/h1-11,16H,(H,19,20,21);1H2 |
InChI Key |
LFAGPIIRYQLGCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Br.O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
-
Esterification of p-Bromophenylacetic Acid :
Reacting p-bromophenylacetic acid with methanol in the presence of a solid acid catalyst (e.g., Amberlyst-15) yields methyl p-bromophenylacetate. Optimal conditions include refluxing for 5–6 hours, achieving a 94–95% yield. -
Cyclization with Formamidine Hydrochloride :
Methyl p-bromophenylacetate undergoes cyclocondensation with formamidine hydrochloride in methanol under basic conditions (NaOMe), forming the pyrimidine core. This step proceeds at 75°C for 6 hours, yielding 92–93% of the intermediate.
Final Chlorination and Hydration
Phosphorus oxychloride (POCl₃) or phosgene facilitates chlorination at the 4- and 6-positions of the pyrimidine ring. Subsequent hydration with ethanol/water mixtures produces the hydrate form. Key data include:
| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Chlorination | POCl₃ | 95–105 | 3–5 | 85.7 |
| Hydration | H₂O/EtOH | 10–20 | 1–2 | 86.0 |
Advantages : High purity (>99.9% by HPLC).
Limitations : Use of toxic chlorinating agents (phosgene) necessitates stringent safety protocols.
One-Pot Three-Component Condensation
A green chemistry approach employs 4-bromobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate in the presence of 4,4’-trimethylenedipiperidine (TMDP).
Reaction Mechanism
-
Knoevenagel Adduct Formation : TMDP activates the aldehyde and ethyl cyanoacetate, forming an α,β-unsaturated intermediate.
-
Cyclization : The intermediate reacts with 3-amino-1,2,4-triazole, followed by intramolecular cyclization to yield the triazolo-pyrimidine core.
Optimization Data
| Condition | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| A | H₂O/EtOH (1:1) | 10 | Reflux | 94 |
| B | Molten TMDP | – | 65 | 90 |
Advantages : Avoids hazardous solvents; TMDP is recyclable and non-toxic.
Key Finding : Oxygen atmosphere enhances oxidative dehydrogenation, improving yield by 20% compared to air.
Cyclocondensation with Malononitrile
Adapted from diaryl-triazolopyrimidine syntheses, this method uses malononitrile as a cyclizing agent.
Procedure
-
Base-Catalyzed Condensation :
3-Amino-1,2,4-triazole, 4-bromobenzaldehyde, and malononitrile react in ethanol with NaOH (2N). -
Crystallization : The crude product is triturated in ice water and recrystallized from ethanol.
Performance Metrics
Advantages : Scalable and avoids metal catalysts.
Limitations : Moderate yields compared to TMDP-based methods.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Toxicity | Scalability |
|---|---|---|---|---|
| Multi-Step Chlorination | 73–76 | 99.9 | High | Industrial |
| Three-Component Condensation | 90–94 | 98.5 | Low | Lab-scale |
| Malononitrile Cyclization | 78–82 | 98.5 | Moderate | Pilot-scale |
Key Insight : The TMDP-mediated method balances efficiency and sustainability, making it preferable for research settings. Conversely, the multi-step chlorination route suits bulk production despite higher hazard risks .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a systematic comparison of the target compound with structurally analogous molecules:
Physicochemical Properties
*Predicted using fragment-based methods.
Pharmacological Profiles
- Anticancer activity : Bromine’s polarizability enhances interactions with hydrophobic pockets in hCA IX/XII, making the target compound a potent inhibitor (IC₅₀: 12 nM vs. 45 nM for chlorophenyl analog) .
- Neuroprotective effects: Tetrahydro analogs () with dimethylamino groups show improved blood-brain barrier penetration but reduced thermal stability .
Biological Activity
5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and a CAS number of 307941-76-0. Its structure features a triazole ring fused to a pyrimidine ring with bromophenyl and phenyl substituents, contributing to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.2 g/mol |
| CAS Number | 307941-76-0 |
Research indicates that compounds in the triazolo-pyrimidine class exhibit significant biological activities through various mechanisms:
- Antimicrobial Activity : The compound has shown promising results against a range of microorganisms, suggesting potential as a new antimicrobial agent. Studies indicate that it may inhibit bacterial growth by interfering with essential metabolic pathways.
- Antitumor Activity : Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on cancer cell lines such as HepG-2 and MCF-7. For instance, in vitro assays demonstrated an IC50 value of 35.58 µM against HepG-2 cells, indicating significant antiproliferative activity .
- Enzyme Inhibition : The compound's structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition. It may act as an inhibitor of specific kinases involved in cancer progression .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | Similar brominated structure with chlorine substitution | Antimicrobial |
| 6-(Phenyl)-[1,2,4]triazolo[3,4-b]pyridine | Different ring structure but similar biological applications | Anticancer |
| 3-Amino-[1,2,4]triazole derivatives | Variations in substituents on the triazole ring | Antiviral |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Studies : A study reported that the compound exhibited activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
- Cytotoxicity Assays : In a comparative study against various cancer cell lines (e.g., HCT-116 and MCF-7), the compound showed significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics .
- Enzyme Interaction Studies : Docking studies indicated that the compound binds effectively to the active sites of certain kinases involved in tumor growth regulation .
Q & A
Q. What are the standard synthetic protocols for preparing 5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate and its derivatives?
The synthesis typically involves a one-pot multicomponent reaction using aromatic aldehydes, aminotriazoles, and ethyl cyanoacetate. A green chemistry approach employs 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst. Two optimized methods are:
- Molten-state TMDP : Reactions conducted at 65°C in liquefied TMDP, yielding ~92% product after recrystallization .
- Aqueous-ethanol solvent : TMDP (10 mol%) in water/ethanol (1:1 v/v) under reflux, achieving ~95% crude yield and ~92% purity after filtration . Both methods emphasize reduced toxicity, recyclability (>5 cycles without activity loss), and avoidance of volatile solvents.
Q. Which spectroscopic and analytical techniques are critical for characterizing triazolopyrimidine derivatives?
Key techniques include:
- H/C NMR : To confirm hydrogen and carbon environments, particularly the dihydro-pyrimidine ring and bromophenyl substituents .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N content) .
- TLC monitoring : Ensures reaction completion and identifies byproducts using silica gel plates .
- Melting point analysis : Büchi B-545 apparatus for consistency checks (e.g., 90–91°C for related compounds) .
Q. What structural features influence the reactivity of triazolopyrimidine derivatives?
The compound’s reactivity is modulated by:
- Bromophenyl group : Enhances electrophilic substitution potential and π-π stacking in biological systems .
- Dihydropyrimidine core : Facilitates tautomerization, affecting hydrogen bonding and solubility .
- Triazole ring : Participates in coordination chemistry and acts as a hydrogen bond acceptor .
Advanced Research Questions
Q. How can catalyst systems be optimized for synthesizing triazolopyrimidines while balancing efficiency and sustainability?
Catalyst selection hinges on:
- Lewis basicity and hydrogen-bonding capacity : TMDP outperforms piperidine due to dual Lewis base sites and non-flammability, enabling solvent-free reactions .
- Recyclability : TMDP is recovered via aqueous extraction and reused without purification, reducing waste .
- Thermal stability : TMDP’s broad liquid range (65–200°C) accommodates diverse reaction conditions . Comparative studies show TMDP achieves 92% yield vs. 85% with traditional catalysts like piperidine, which is restricted due to regulatory concerns .
Q. What mechanistic insights explain the biological activity of this compound against pharmacological targets?
Molecular docking studies suggest:
- Enzyme inhibition : The bromophenyl group binds to hydrophobic pockets of kinases (e.g., EGFR), while the triazole ring interacts with catalytic residues .
- Antiviral activity : Structural analogs inhibit viral proteases via halogen-π interactions with active-site residues .
- Solubility limitations : The hydrate form improves bioavailability compared to non-hydrated derivatives, critical for in vivo assays .
Q. How do structural modifications alter the pharmacological profile of triazolopyrimidine derivatives?
A comparative analysis of analogs reveals:
Q. What strategies resolve contradictions in reported synthetic yields for triazolopyrimidines?
Discrepancies arise from:
- Solvent polarity : Ethanol/water mixtures (1:1 v/v) improve yields by 10–15% vs. pure ethanol due to better reagent dispersion .
- Catalyst loading : TMDP at 10 mol% maximizes yield; <5 mol% leads to incomplete cyclization .
- Purification methods : Recrystallization from ethanol achieves >90% purity, whereas column chromatography introduces losses .
Methodological Considerations
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediate formation .
- Scale-up challenges : Molten TMDP is preferable for large-scale synthesis due to easier catalyst recovery .
- Data validation : Cross-reference NMR shifts with computational models (e.g., DFT) to confirm regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
